3-(2-Furanyl)-2-pentenoate
Description
3-(2-Furanyl)-2-pentenoate is an unsaturated ester featuring a furan substituent at the β-position relative to the carbonyl group. This compound has a molecular formula of C₁₁H₁₄O₃, a SMILES notation of C(/C=C/c1occc1)(=O)OCC(C)C, and an ECHA registration number of 270-895-2 .
Properties
Molecular Formula |
C9H9O3- |
|---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
3-(furan-2-yl)pent-2-enoate |
InChI |
InChI=1S/C9H10O3/c1-2-7(6-9(10)11)8-4-3-5-12-8/h3-6H,2H2,1H3,(H,10,11)/p-1 |
InChI Key |
GNCAZEPMRIZSEM-UHFFFAOYSA-M |
Canonical SMILES |
CCC(=CC(=O)[O-])C1=CC=CO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furanyl)-2-pentenoate typically involves the reaction of furfural with acetone under aldol condensation conditions. This reaction is catalyzed by a base, such as sodium hydroxide, and results in the formation of the desired product through the formation of a carbon-carbon double bond .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Furanyl)-2-pentenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form furan-2-carboxylic acid.
Reduction: Reduction of the double bond can yield 3-(2-Furanyl)-pentanoate.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2-carboxylic acid.
Reduction: 3-(2-Furanyl)-pentanoate.
Substitution: Halogenated furanyl-pentenoates.
Scientific Research Applications
3-(2-Furanyl)-2-pentenoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-(2-Furanyl)-2-pentenoate involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the pentenoate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Esters with Varying Alkyl Chains
2-Methylpropyl (Isobutyl) Ester (CAS 68480-18-2):
- Hexyl Ester Variants (e.g., hexyl 2-methyl-(3- or 4-)pentenoate): Structural note: Positional isomerism (double bond at C2-C3 vs. C3-C4) affects conjugation and stability. Molecular weight: Higher than the isobutyl analog due to the longer hexyl chain. Applications: Longer alkyl chains may improve solubility in non-polar solvents, making them suitable for coatings or plasticizers .
Table 1: Key Properties of Ester Analogs
| Compound | Molecular Formula | CAS Number | Key Features | Potential Applications |
|---|---|---|---|---|
| 3-(2-Furanyl)-2-pentenoate* | C₁₁H₁₄O₃ | 68480-18-2 | α,β-unsaturation, isobutyl ester | Polymers, specialty chemicals |
| Hexyl 2-methyl-3-pentenoate | Not specified | Not provided | Positional isomerism, hexyl ester | Coatings, plasticizers |
Furan-Containing Compounds with Different Backbones
- 3-(2-Furanyl)-1-phenyl-2-propen-1-one (CAS 717-21-5): Functional group: α,β-unsaturated ketone (chalcone analog). Calculated properties: logP = 3.176 (indicative of moderate lipophilicity) . Applications: Potential use in organic synthesis or as a bioactive scaffold due to the conjugated system and aromatic rings.
- 2-Pentanone, 3-(2-fluoro[1,1'-biphenyl]-4-yl)-5-phenyl (CAS 194922-50-4): Structural features: Fluorinated biphenyl and phenyl substituents. Applications: Likely serves as an intermediate in pharmaceutical synthesis, leveraging fluorine’s electron-withdrawing effects .
Table 2: Comparison of Furan Derivatives
| Compound | Functional Group | Key Substituents | logP | Applications |
|---|---|---|---|---|
| This compound* | Ester | 2-Furyl, isobutyl | ~3.0† | Polymers, fragrances |
| 3-(2-Furanyl)-1-phenyl-2-propen-1-one | Ketone | 2-Furyl, phenyl | 3.176 | Bioactive synthesis |
| 2-Pentanone (fluorinated biphenyl) | Ketone | Fluoro-biphenyl, phenyl | N/A | Pharmaceutical intermediates |
†Estimated based on structural similarity to the chalcone analog .
Positional Isomerism and Reactivity
The position of the double bond in pentenoate esters significantly impacts reactivity. For example:
- 2-pentenoate (α,β-unsaturation): Enhanced conjugation with the carbonyl group, increasing electrophilicity and susceptibility to nucleophilic attack.
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